D-Glycero-L-manno-heptose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

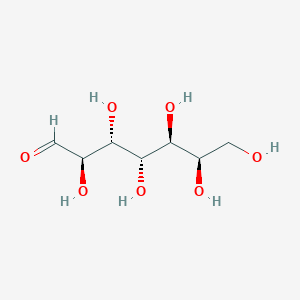

D-Glycero-L-manno-heptose is a useful research compound. Its molecular formula is C7H14O7 and its molecular weight is 210.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Role and Importance

D-Glycero-L-manno-heptose is integral to the structure of LPS, which is a major component of the outer membrane of Gram-negative bacteria. LPS is known for its role in eliciting immune responses and its involvement in bacterial virulence. The heptose sugar units contribute to the structural integrity and functionality of LPS, making them significant targets for antibiotic development and vaccine formulation.

Key Functions:

- Immune Modulation : The presence of this compound in LPS influences the interaction between bacteria and the host immune system, potentially triggering inflammatory responses.

- Bacterial Pathogenicity : Variations in heptose structures can affect bacterial virulence, making it a target for therapeutic interventions.

Synthetic Methodologies

The synthesis of this compound has evolved significantly over the years. Traditional methods required complex multi-step procedures that limited accessibility. Recent advancements have introduced more efficient synthetic routes.

Recent Advances:

- A scalable synthetic approach for L,D-heptose peracetate has been developed, allowing for easier access to both D-Glycero-D-manno-heptose and its epimeric forms. This method utilizes an indium-mediated acyloxyallylation strategy, enabling production at larger scales (Stanetty & Baxendale, 2015) .

- The orthoester methodology has been employed for regioselective differentiation of heptoses, facilitating the synthesis of various derivatives suitable for further chemical modifications (Brimacombe & Kabir, 1986) .

Antibiotic Development

This compound is being investigated as a potential target for new antibiotics. The conservation of heptose structures across various bacterial species suggests that disrupting their biosynthesis could lead to effective antimicrobial agents.

Vaccine Development

Due to its immunogenic properties, this compound-containing structures are being explored as components in vaccine formulations aimed at eliciting protective immune responses against Gram-negative bacterial infections (Kosma et al., 2008) .

Diagnostic Tools

Heptoses are also being researched as biomarkers for bacterial infections. Their presence can be indicative of specific pathogenic strains, making them useful in diagnostic assays (Anish et al., 2013) .

Case Studies

特性

分子式 |

C7H14O7 |

|---|---|

分子量 |

210.18 g/mol |

IUPAC名 |

(2R,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m0/s1 |

InChIキー |

YPZMPEPLWKRVLD-MLKOFDEISA-N |

異性体SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。